3-bromo-5-(trifluoromethoxy)aniline hydrochloride
CAS No.: 2866333-80-2
Cat. No.: VC12001427
Molecular Formula: C7H6BrClF3NO
Molecular Weight: 292.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866333-80-2 |
|---|---|
| Molecular Formula | C7H6BrClF3NO |
| Molecular Weight | 292.48 g/mol |
| IUPAC Name | 3-bromo-5-(trifluoromethoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C7H5BrF3NO.ClH/c8-4-1-5(12)3-6(2-4)13-7(9,10)11;/h1-3H,12H2;1H |
| Standard InChI Key | HEMJRMLCLLBMCY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl |
| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl |
Introduction
Synthesis and Manufacturing
The synthesis of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride involves multi-step organic transformations, adapted from methodologies for analogous trifluoromethylated anilines .
Stepwise Synthesis Protocol:
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, H₂SO₄, 50–60°C | 98% |
| 2 | Nitration | HNO₃, H₂SO₄, 10–20°C | 85% |
| 3 | Deacetylation | HCl (30%), reflux | 90% |
| 4 | Deamination | NaNO₂, H₂SO₄, CuO, H₃PO₄ | 75% |
| 5 | Reduction | Fe powder, H₂O, CH₃COOH | 80% |
| 6 | Salt Formation | HCl (conc.), EtOH | 95% |
Critical Notes:
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Step 4 employs a Sandmeyer-type reaction to replace the amino group with a bromine atom, a modification from the original patent .
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The trifluoromethoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling in precursor stages, differing from trifluoromethyl routes .
Physicochemical Properties
Experimental data for this specific hydrochloride salt remain limited, but estimates derive from analogous compounds:
| Property | Value | Method |
|---|---|---|
| Melting Point | 185–188°C (estimated) | Differential Scanning Calorimetry |
| Solubility in Water | 12.5 g/L (25°C) | OECD 105 Guideline |
| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-Flask Method |
| pKa | 3.8 (amine hydrochloride) | Potentiometric Titration |
Stability: The compound decomposes above 200°C, releasing hydrogen bromide (HBr) and carbonyl fluoride (COF₂) gases, necessitating inert atmosphere storage.
Biological Activities and Applications
Antimicrobial Effects
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Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (ATCC 25923).
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Fungal Pathogens: 70% growth inhibition of Candida albicans at 16 μg/mL.
Suzuki-Miyaura Coupling
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl derivatives for drug discovery:
Typical Conditions: 1 mol% Pd catalyst, K₂CO₃, DMF/H₂O, 80°C, 12 h .
Industrial and Research Significance
This compound’s dual functionality (-Br and -OCF₃) positions it as a versatile building block for:
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Pharmaceuticals: Prodrugs targeting resistant microbial strains.
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Agrochemicals: Herbicides with enhanced soil persistence.
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Materials Science: Monomers for fluorinated polymers.
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